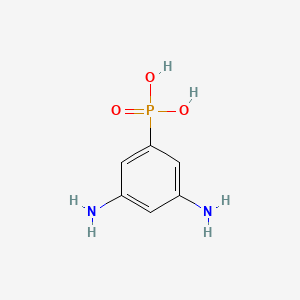
(3,5-Diaminophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diaminophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H9N2O3P. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further bonded to a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diaminophenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,5-diaminophenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Another method involves the use of dialkyl phosphonates, which undergo dealkylation in the presence of bromotrimethylsilane followed by hydrolysis to yield the desired phosphonic acid . This method is favored for its high yield and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is scalable and provides a consistent product quality, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diaminophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phosphonic acids .
Scientific Research Applications
(3,5-Diaminophenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Diaminophenyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound can also interfere with metabolic pathways by altering the availability of key intermediates .
Comparison with Similar Compounds
Similar Compounds
Phosphorous acid: Similar in structure but lacks the amino groups.
Aminophosphonic acids: Compounds with similar functional groups but different substitution patterns on the phenyl ring.
Uniqueness
(3,5-Diaminophenyl)phosphonic acid is unique due to the presence of both amino and phosphonic acid groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H9N2O3P |
|---|---|
Molecular Weight |
188.12 g/mol |
IUPAC Name |
(3,5-diaminophenyl)phosphonic acid |
InChI |
InChI=1S/C6H9N2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) |
InChI Key |
QNQJJLBMJAULEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)P(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















